molecular formula C8H18ClN B3022738 N-(3-methylbutyl)cyclopropanamine hydrochloride CAS No. 1093403-65-6

N-(3-methylbutyl)cyclopropanamine hydrochloride

Cat. No.: B3022738
CAS No.: 1093403-65-6
M. Wt: 163.69 g/mol
InChI Key: WMDAHDJMIPZODA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine hydrochloride with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . It is characterized by a cyclopropanamine group (a three-membered saturated ring with an amine substituent) linked to a branched 3-methylbutyl chain. This compound is typically available with a purity of ≥97% and is used primarily in research settings as a chemical intermediate or building block for pharmaceutical synthesis .

Properties

IUPAC Name

N-(3-methylbutyl)cyclopropanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-6-9-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDAHDJMIPZODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093403-65-6
Record name N-(3-methylbutyl)cyclopropanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)cyclopropanamine hydrochloride involves the reaction of cyclopropanamine with 3-methylbutyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

N-(3-methylbutyl)cyclopropanamine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The cyclopropanamine core is retained across all compounds, but substituents vary significantly. For example:
  • Alkyl chains : The target compound uses a 3-methylbutyl chain , whereas Sibutramine-related compounds incorporate a cyclobutyl-phenyl group .
  • Aromatic substituents : Bromobenzyl (C₁₀H₁₃BrClN) and chloropyrazinyl (C₈H₁₁Cl₂N₃) groups introduce halogenated aromatic systems, altering electronic properties .

Physicochemical Properties: Molecular weight ranges from 163.69 (target compound) to 328.30 (Sibutramine-related Compound A), reflecting differences in substituent complexity.

Applications :

  • Pharmaceutical intermediates : Sibutramine-related compounds are critical for quality control in drug manufacturing .
  • Agrochemicals : Pyrazine and pyridine derivatives show promise in pesticide development due to heterocyclic stability .

Biological Activity

N-(3-methylbutyl)cyclopropanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure with a 3-methylbutyl substituent. Its molecular formula is C9H19NC_9H_{19}N, and it is often encountered in its hydrochloride salt form. The compound's distinctive structure contributes to its varied biological activities and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate biological pathways by binding to these targets, influencing various physiological processes.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may enhance or inhibit the activity of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission or hormonal regulation, suggesting implications for neurological or endocrine disorders.

1. Pharmacological Applications

This compound has been explored for several pharmacological applications, including:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through serotonin or norepinephrine modulation.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

2. Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound could inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential drug-drug interaction risks .
  • Neuropharmacological Evaluation : In animal models, the compound showed promise in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound NameStructural FeaturesNotable Biological Activities
N-isopentylcyclopropanamine hydrochlorideCyclopropane ring with an isopentyl groupModerate receptor modulation
N-(3-methylpentan-2-yl)cyclopropanamineLonger alkyl chain with similar propertiesEnhanced anti-inflammatory effects
This compound Unique branching structurePotential antidepressant and anxiolytic effects

Synthesis and Industrial Applications

The synthesis of N-(3-methylbutyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-methylbutan-2-yl chloride under controlled conditions to optimize yield and purity. In industrial contexts, this process can be scaled up using optimized reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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